molecular formula C24H26N4O2 B3312960 N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946336-12-5

N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3312960
CAS No.: 946336-12-5
M. Wt: 402.5 g/mol
InChI Key: RXXYUPAYZCLZFD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a hybrid molecular architecture combining a 1,3,4-oxadiazole ring system with an indole core, a structure known to be associated with a wide spectrum of potent biological activities. The integration of the 1,3,4-oxadiazole moiety is of significant interest, as this heterocycle is recognized as a privileged scaffold in medicinal chemistry. Derivatives containing this structure have demonstrated various pharmacological activities, including antiviral and anticancer effects. Specifically, certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of HIV-1 Tat-mediated transcription, a critical process for viral replication, showing promise as a new class of anti-retroviral agents . Furthermore, analogous indole-acetamide hybrids have been investigated for their antioxidant properties and their role as apoptosis inducers via the caspase pathway, indicating potential applications in oncology research . The specific substitution pattern on this compound, including the 2,4-dimethylphenyl and 2-methylpropyl groups, is optimized to modulate its physicochemical properties and biological interactions. This product is intended for non-clinical research purposes, including but not limited to, mechanism of action studies, structure-activity relationship (SAR) investigations, and in vitro assay development. It is supplied as a solid and must be handled by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-15(2)11-23-26-27-24(30-23)21-13-18-7-5-6-8-20(18)28(21)14-22(29)25-19-10-9-16(3)12-17(19)4/h5-10,12-13,15H,11,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXYUPAYZCLZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the indole moiety and the dimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their differences:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Potential Impact on Properties
Target Compound C24H26N4O2 414.5 (estimated) 2,4-dimethylphenyl; indole-oxadiazole; isobutyl substituent High lipophilicity; potential metabolic stability due to methyl groups
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide C23H21F3N4O2 442.44 4-(trifluoromethyl)phenyl; otherwise identical to target Increased electronegativity (CF3); enhanced metabolic resistance but reduced solubility
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C20H19N4O2S 391.45 2,6-dimethylphenyl; sulfanyl (S-) linkage; indol-3-ylmethyl on oxadiazole Sulfur linkage may reduce stability; altered electronic properties due to S-alkylation
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C20H17ClN4O2S 428.5 5-chloro-2-methylphenyl; sulfanyl linkage; indol-3-ylmethyl substituent Halogen (Cl) enhances binding via halogen bonds; possible cytotoxicity concerns
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) C19H13ClN3O3S 410.84 Benzofuran instead of indole; 3-chlorophenyl Altered aromatic system; benzofuran may shift target selectivity (e.g., antimicrobial activity)

Key Observations:

  • Substituent Effects: The 2,4-dimethylphenyl group in the target compound provides steric bulk and moderate lipophilicity compared to electron-withdrawing groups (e.g., CF3 in ) or halogens (Cl in ).
  • Linkage Differences: The direct acetamide linkage in the target compound may confer greater stability compared to sulfanyl (S-) bridged analogs (e.g., ), which are prone to oxidative metabolism.
  • Oxadiazole Substituents: The isobutyl group on the oxadiazole core is shared with the analog in , suggesting shared hydrophobic interactions in binding pockets.

Biological Activity

N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound notable for its unique structural features that include an indole ring and an oxadiazole moiety. These structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

The molecular formula is C24H26N4O2C_{24}H_{26}N_{4}O_{2}, with a molecular weight of approximately 402.49 g/mol.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. The oxadiazole and indole components are known to influence various biological pathways, potentially modulating enzyme activity or receptor signaling.

Anticancer Properties

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, indole derivatives have been reported to inhibit tumor growth in various cancer cell lines. The specific effects of this compound on cancer cells are yet to be fully elucidated but may involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains. This activity may be attributed to its ability to interfere with bacterial RNA polymerase or other essential cellular processes.

Case Studies

Several studies have investigated compounds similar to this compound:

StudyFindings
Study 1 Investigated the anticancer activity of indole derivatives; found significant inhibition of cell growth in MCF-7 (breast cancer) and A375 (melanoma) cell lines.
Study 2 Explored the antimicrobial properties of oxadiazole-containing compounds; reported effective inhibition against Gram-positive bacteria.
Study 3 Analyzed structure–activity relationships (SAR) of similar compounds; identified key functional groups responsible for enhanced biological activity.

Q & A

Q. Q1. What are the primary synthetic routes for preparing N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide?

A: The synthesis typically involves multi-step organic reactions, including:

  • Indole functionalization : Introduction of the oxadiazole moiety via cyclization of thiosemicarbazide intermediates under acidic conditions .
  • Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with 2,4-dimethylaniline under basic conditions (e.g., NaHCO₃) to form the acetamide linkage .
  • Oxadiazole formation : Cyclocondensation of hydrazides with carbonyl compounds, often requiring reagents like POCl₃ or DCC to drive the reaction .
    Key considerations: Temperature control (60–80°C), solvent selection (DMF or THF), and purification via column chromatography .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound?

A: Core methods include:

  • ¹H/¹³C-NMR : To confirm substituent positions on the indole and oxadiazole rings (e.g., δ 7.2–8.1 ppm for indole protons, δ 160–170 ppm for oxadiazole carbons) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Identification of amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data across different assays?

A: Discrepancies may arise due to:

  • Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HeLa vs. MCF-7). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Purity thresholds : Impurities >95% (HPLC-validated) are critical for reproducible results. Use preparative HPLC or recrystallization .
  • Target selectivity : Employ orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition assays) to confirm specificity .

Q. Q4. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

A: Key approaches:

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salts) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring to reduce CYP450-mediated degradation .
  • LogP modulation : Substituent modifications (e.g., replacing 2-methylpropyl with polar groups) to balance hydrophobicity (target LogP: 2–4) .

Q. Q5. How can computational methods guide SAR (Structure-Activity Relationship) studies?

A:

  • Molecular docking : Predict binding modes to targets like Bcl-2/Mcl-1 (indole-acetamide derivatives show affinity for apoptotic proteins) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with anticancer IC₅₀ values .
  • MD simulations : Assess conformational stability of the oxadiazole-indole scaffold in lipid bilayers .

Methodological Challenges

Q. Q6. How to address low yields in the final coupling step of the synthesis?

A:

  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation (improves yields from <20% to >60%) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
  • Protecting groups : Temporarily protect reactive sites (e.g., indole NH with Boc) to prevent side reactions .

Q. Q7. What analytical methods validate the compound’s stability under physiological conditions?

A:

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and H₂O₂ to identify degradation pathways (HPLC-MS monitoring) .
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS/MS .

Biological Research Applications

Q. Q8. What in vitro models are suitable for evaluating its anticancer potential?

A:

  • Cell viability assays : MTT/WST-1 in panels (NCI-60) to screen broad activity .
  • Apoptosis markers : Caspase-3/7 activation and Annexin V/PI staining in leukemia (e.g., HL-60) and solid tumors (e.g., A549) .
  • Synergy studies : Combine with cisplatin or paclitaxel to assess combinatorial indices (Chou-Talalay method) .

Q. Q9. How to investigate its interaction with bacterial efflux pumps?

A:

  • Ethidium bromide accumulation assay : Measure fluorescence in MRSA strains with/without efflux inhibitors (e.g., CCCP) .
  • RT-qPCR : Quantify expression of efflux pump genes (e.g., NorA) post-treatment .

Data Interpretation and Reporting

Q. Q10. How to reconcile conflicting cytotoxicity data between academic labs?

A:

  • Cross-lab validation : Share compound aliquots from a single batch for parallel testing .
  • Standardize protocols : Adopt CLSI guidelines for cell culture (e.g., passage number, serum concentration) .
  • Meta-analysis : Use tools like RevMan to aggregate data and identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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